molecular formula C18H18N4O2 B7585608 Imidazo[1,2-a]pyrazin-8-yl-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone

Imidazo[1,2-a]pyrazin-8-yl-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone

Cat. No. B7585608
M. Wt: 322.4 g/mol
InChI Key: DCPSOFZKMGHZSE-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-8-yl-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.

Scientific Research Applications

Imidazo[1,2-a]pyrazin-8-yl-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone has shown potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to be a potent inhibitor of several enzymes, including protein kinase B (AKT), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes such as cell proliferation, apoptosis, and inflammation.

Mechanism of Action

Imidazo[1,2-a]pyrazin-8-yl-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone inhibits the activity of AKT, CDK2, and GSK-3β by binding to their active sites. This leads to the inhibition of various cellular processes such as cell proliferation, apoptosis, and inflammation. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Imidazo[1,2-a]pyrazin-8-yl-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone has been found to modulate various biochemical and physiological processes. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using Imidazo[1,2-a]pyrazin-8-yl-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone in lab experiments include its potency and specificity towards AKT, CDK2, and GSK-3β. However, the limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For Imidazo[1,2-a]pyrazin-8-yl-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties.
In conclusion, Imidazo[1,2-a]pyrazin-8-yl-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone is a promising compound with potential therapeutic applications in various diseases. Its potency and specificity towards AKT, CDK2, and GSK-3β make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.

Synthesis Methods

The synthesis of Imidazo[1,2-a]pyrazin-8-yl-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone involves the reaction of imidazo[1,2-a]pyrazine with 2-(phenoxymethyl)pyrrolidine-1-carboxylic acid followed by the addition of trifluoroacetic anhydride. The final product is obtained after purification through column chromatography. This method has been optimized to yield high purity and high yield of the compound.

properties

IUPAC Name

imidazo[1,2-a]pyrazin-8-yl-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(16-17-20-9-12-21(17)11-8-19-16)22-10-4-5-14(22)13-24-15-6-2-1-3-7-15/h1-3,6-9,11-12,14H,4-5,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPSOFZKMGHZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NC=CN3C2=NC=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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